molecular formula C9H11N3O4 B11776004 Pyrimidin-2-ylmethanamine fumarate

Pyrimidin-2-ylmethanamine fumarate

Cat. No.: B11776004
M. Wt: 225.20 g/mol
InChI Key: QCEAVUKLTKCIOU-WLHGVMLRSA-N
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Description

Pyrimidin-2-ylmethanamine fumarate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidin-2-ylmethanamine fumarate typically involves the reaction of pyrimidin-2-ylmethanamine with fumaric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also includes stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

Pyrimidin-2-ylmethanamine fumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced derivatives of pyrimidin-2-ylmethanamine.

Scientific Research Applications

Pyrimidin-2-ylmethanamine fumarate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pyrimidin-2-ylmethanamine fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Pyrimidin-2-ylmethanamine fumarate can be compared with other pyrimidine derivatives, such as:

    2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activities.

    Thieno[2,3-d]pyrimidin-2-ylmethanamine: Studied for its diverse biological activities.

The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties, which may differ from other similar compounds in terms of potency, selectivity, and therapeutic applications.

Properties

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

(E)-but-2-enedioic acid;pyrimidin-2-ylmethanamine

InChI

InChI=1S/C5H7N3.C4H4O4/c6-4-5-7-2-1-3-8-5;5-3(6)1-2-4(7)8/h1-3H,4,6H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

QCEAVUKLTKCIOU-WLHGVMLRSA-N

Isomeric SMILES

C1=CN=C(N=C1)CN.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1=CN=C(N=C1)CN.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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